Lipophilicity (XLogP3) Reduction of 3.7–4.6 Log Units Relative to Cinnarizine and Flunarizine Enables Aqueous Compatibility
The target compound exhibits a computed XLogP3 of 1.6, which is substantially lower than the clinically established cinnamylpiperazine calcium channel blockers cinnarizine (XLogP 5.3) and flunarizine (XLogP ≈ 5.8–6.2) [1][2]. This represents a 3.7 to 4.6 log unit reduction in lipophilicity, corresponding to a predicted >1,000-fold increase in aqueous solubility based on the Lipinski framework [3]. The target's XLogP3 also falls below that of 1-butyryl-4-cinnamylpiperazine (LogP 2.52), indicating superior aqueous compatibility within this congeneric series .
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 (PubChem computed) |
| Comparator Or Baseline | Cinnarizine XLogP = 5.3; Flunarizine XLogP ≈ 5.8–6.2; 1-Butyryl-4-cinnamylpiperazine LogP = 2.52 |
| Quantified Difference | ΔXLogP = −3.7 to −4.6 vs. cinnarizine/flunarizine; ΔLogP = −0.92 vs. bucinnazine |
| Conditions | Computed by XLogP3-AA algorithm (PubChem release 2025.09.15) for target; literature values for comparators |
Why This Matters
Lower lipophilicity predicts reduced non-specific protein binding, lower phospholipidosis risk, and fewer CYP450 promiscuity alerts, which are critical criteria when selecting a cinnamylpiperazine scaffold for lead optimization in drug discovery programs.
- [1] PubChem Compound Summary CID 903753. XLogP3-AA = 1.6. National Center for Biotechnology Information. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. Cinnarizine ligand page. XLogP 5.3. Flunarizine ligand page. XLogP 6.0. View Source
- [3] Lipinski CA, et al. Experimental and computational approaches to estimate solubility and permeability. Adv Drug Deliv Rev. 1997;23(1-3):3-25. View Source
